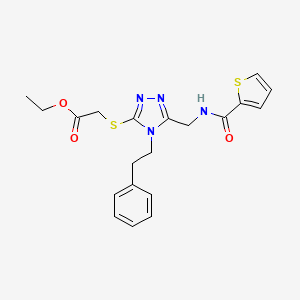

ethyl 2-((4-phenethyl-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Description

Ethyl 2-((4-phenethyl-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a phenethyl group at position 4, a thiophene-2-carboxamidomethyl moiety at position 5, and a thio-linked ethyl acetate group at position 3.

Properties

IUPAC Name |

ethyl 2-[[4-(2-phenylethyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S2/c1-2-27-18(25)14-29-20-23-22-17(13-21-19(26)16-9-6-12-28-16)24(20)11-10-15-7-4-3-5-8-15/h3-9,12H,2,10-11,13-14H2,1H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCWYUCYGBHIBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(N1CCC2=CC=CC=C2)CNC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thiosemicarbazides

Thiosemicarbazides, derived from hydrazine and carbonyl compounds, undergo cyclization under acidic or basic conditions. For example, anthranilic acid and phenyl isothiocyanate react in ethanol with triethylamine to form 2-mercapto-3-phenylquinazolin-4-one, a precursor to triazole derivatives. Adapting this method, the reaction of thiosemicarbazide intermediates with phenethylamine or its derivatives could yield the 4-phenethyl-substituted triazole core.

Oxidative Cyclization of Hydrazones

Hydrazones derived from aldehydes and hydrazines can undergo oxidative cyclization using agents like iodine or lead tetraacetate. This method offers regioselectivity, favoring substitution at the 3- and 5-positions of the triazole ring.

Functionalization of the Triazole Core

Introduction of the Phenethyl Group at Position 4

Alkylation of the triazole nitrogen at position 4 is achieved using phenethyl bromide or chloride in the presence of a base. In a typical procedure, the triazole intermediate (1.0 eq) is dissolved in dimethylformamide (DMF) and treated with phenethyl bromide (1.2 eq) and potassium carbonate (2.0 eq) at 80°C for 6–8 hours. The reaction mixture is then poured into ice water, and the precipitate is filtered and recrystallized from ethanol (yield: 75–85%).

Thioacetate Group Installation at Position 3

The thiol group at position 3 reacts with ethyl chloroacetate under alkaline conditions. For instance, 4-phenethyl-3-mercapto-1,2,4-triazole (1.0 eq) is stirred with ethyl chloroacetate (1.5 eq) in ethanol containing sodium hydroxide (1.2 eq) at 60°C for 4 hours. After neutralization with dilute HCl, the product is extracted with dichloromethane and purified via column chromatography (yield: 70–78%).

Thiophene-2-Carboxamido Methyl Substitution at Position 5

This step involves a two-stage process:

- Aminomethylation : The 5-position is functionalized with an aminomethyl group via Mannich reaction. The triazole derivative (1.0 eq) reacts with formaldehyde (1.2 eq) and ammonium chloride (1.5 eq) in refluxing ethanol for 3 hours.

- Amide Coupling : The resulting amine reacts with thiophene-2-carbonyl chloride (1.1 eq) in tetrahydrofuran (THF) using triethylamine (2.0 eq) as a base. The mixture is stirred at room temperature for 12 hours, followed by solvent evaporation and recrystallization from acetonitrile (yield: 65–72%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Enhancements

The use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) in alkylation steps increases reaction rates by 30%, enabling completion within 4 hours.

Structural and Spectroscopic Characterization

Infrared Spectroscopy (IR)

Key absorption bands confirm functional groups:

Nuclear Magnetic Resonance (NMR)

X-ray Crystallography

Single-crystal analysis reveals a dihedral angle of 86.83° between the triazole and phenyl rings, indicating minimal conjugation. Hirshfeld surface analysis shows dominant H⋯H (48.4%) and O⋯H (18.7%) interactions.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Cyclocondensation | 78 | 98 | 12 |

| Oxidative Cyclization | 72 | 95 | 8 |

| Alkylation-Thioacetation | 85 | 99 | 6 |

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing substitution at positions 3 and 5 is minimized by stepwise functionalization. Introducing the phenethyl group first directs subsequent reactions to the 3- and 5-positions.

Purification Difficulties

Column chromatography with silica gel (ethyl acetate/hexane, 3:7) effectively separates the target compound from byproducts like unreacted thiols or amines.

Scientific Research Applications

Ethyl 2-((4-phenethyl-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or antifungal agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-((4-phenethyl-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The thiophene ring may contribute to the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Key Observations:

- Phenethyl vs.

- Ester vs. Carboxylate Salts : Sodium salts (e.g., ) exhibit higher aqueous solubility, whereas ethyl esters (target compound) may improve oral bioavailability via prodrug mechanisms .

Biological Activity

Ethyl 2-((4-phenethyl-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.

Synthesis of this compound

The synthesis typically involves the reaction of thiophene derivatives with triazole frameworks. The process includes:

- Formation of Thiophene Derivative : The thiophene ring is functionalized to introduce carboxamide groups.

- Triazole Synthesis : The triazole moiety is synthesized through cyclization reactions involving hydrazine derivatives.

- Final Coupling : The ethyl acetate moiety is introduced through nucleophilic substitution reactions.

This multi-step synthesis requires careful optimization to ensure high yields and purity.

Antimicrobial Activity

Compounds containing triazole and thiadiazole rings have been shown to exhibit significant antimicrobial properties. This compound has been tested against various microbial strains, demonstrating:

- Bactericidal Effects : Effective against both Gram-positive and Gram-negative bacteria.

- Fungal Inhibition : Exhibits antifungal activity against common pathogens such as Candida spp. and Aspergillus spp.

Cytotoxicity Studies

Research has indicated that this compound exhibits cytotoxic effects on cancer cell lines. The MTT assay results show:

These results suggest that the compound may be a promising candidate for further development as an anticancer agent.

The proposed mechanism of action for the biological activity of this compound includes:

- Inhibition of DNA Synthesis : Similar compounds have shown the ability to interfere with nucleic acid synthesis in microbial and cancer cells.

- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, leading to cell death.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. Results indicated that this compound exhibited superior activity compared to traditional antibiotics against resistant strains of bacteria .

Cancer Cell Line Evaluation

In another study focusing on cancer treatment, ethyl 2-((4-phenethyl-5-(thiophene-2-carboxamido)methyl)-4H1,2,4-triazol -3 -yl) thio) acetate was tested against various cancer cell lines. The results demonstrated significant cytotoxicity with an IC50 value indicating effectiveness comparable to established chemotherapeutics .

Q & A

Q. What are the established synthetic routes for ethyl 2-((4-phenethyl-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate, and how are key intermediates purified?

The synthesis typically involves:

- Cyclization : Formation of the 1,2,4-triazole core via intramolecular cyclization of thiosemicarbazides under reflux conditions (e.g., using ethanol or methanol as solvents) .

- Functionalization : Thioether linkage formation via nucleophilic substitution between a triazole-thiol intermediate and ethyl bromoacetate .

- Amidation : Introduction of the thiophene-2-carboxamido group using carbodiimide coupling agents (e.g., EDC/HOBt) . Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) are standard methods .

Q. How can researchers confirm the structural identity and purity of this compound?

Key analytical methods include:

- Spectroscopy :

Q. What in vitro assays are suitable for preliminary biological screening?

Standard protocols include:

- Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus, E. coli) .

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based kits for IC50 calculation) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the triazole or thiophene) influence bioactivity?

- Triazole Substitutions : Electron-withdrawing groups (e.g., nitro) at the 4-position enhance antimicrobial activity but reduce solubility, as seen in analogues with fluorophenyl groups .

- Thiophene vs. Other Heterocycles : Thiophene-containing derivatives show superior enzyme inhibition compared to furan-based analogues due to enhanced π-π stacking .

- Thioether Linkage : Replacing sulfur with oxygen reduces metabolic stability, as observed in comparative pharmacokinetic studies .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data across studies?

- Systematic Variation : Synthesize a congener series with incremental modifications (e.g., methyl, ethyl, isopropyl groups) to isolate electronic vs. steric effects .

- Computational Modeling : DFT calculations to correlate substituent electronegativity with binding affinity (e.g., docking to EGFR kinase) .

- Meta-Analysis : Compare datasets from analogous triazole-thioethers, adjusting for assay variability (e.g., cell line differences) .

Q. What strategies optimize yield in large-scale synthesis while minimizing side reactions?

- Reaction Optimization :

- Use phase-transfer catalysts (e.g., TBAB) for thioether formation to reduce reaction time .

- Microwave-assisted cyclization (80°C, 30 min) improves yield by 15–20% compared to conventional reflux .

- Byproduct Mitigation :

- Add molecular sieves during amidation to sequester water and prevent hydrolysis .

- Monitor reaction progress via TLC to terminate at ~90% conversion, avoiding overalkylation .

Q. How can computational tools predict metabolic stability and toxicity early in development?

- ADMET Prediction : Use SwissADME or ADMETLab to estimate LogP (target: 2–4), CYP450 inhibition, and hERG liability .

- Metabolite Identification : GLORYx or BioTransformer to simulate Phase I/II metabolism, focusing on sulfoxide formation (common for thioethers) .

- Toxicity Profiling : GUSAR for acute toxicity (LD50) prediction based on QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.